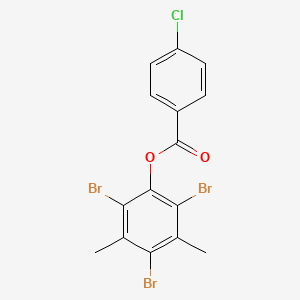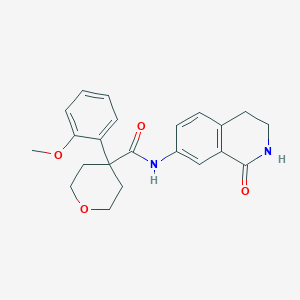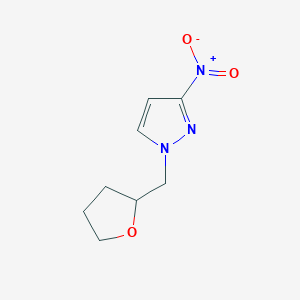
1-(4-(2-Morpholino-2-oxoethyl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(2-Morpholino-2-oxoethyl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea, also known as MOTU, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. MOTU is a urea derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Properties
Research on similar urea derivatives has shown diverse synthetic pathways and chemical reactions. For instance, studies have demonstrated the synthesis of α-aminophosphonates and phosphono-substituted heterocycles from specific phosphonate compounds reacting with amines, including morpholine, indicating a methodological foundation for synthesizing complex urea derivatives (Köckritz & Schnell, 1993). Another study highlights the stereoselective synthesis of active metabolites for potent kinase inhibitors, showcasing the detailed synthetic routes and stereochemical determination essential for the development of pharmaceutical compounds (Chen et al., 2010).
Biological Activities
Urea derivatives have been explored for their antibacterial and antifungal properties. Research on N-alkyl substituted urea derivatives indicates that those containing a morpholine moiety have shown promising antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Zheng et al., 2010). Additionally, the exploration of 1-aryl-3-(2-chloroethyl) ureas as potential anticancer agents highlights the ongoing research into the therapeutic applications of urea derivatives in oncology (Gaudreault et al., 1988).
Material Science and Catalysis
Urea and its derivatives have applications in material science, such as in the synthesis of silatranes with urea functionality, demonstrating the role of urea derivatives in developing novel materials with potential applications in catalysis and material engineering (Puri et al., 2011). The investigation of CO2 and related heteroallenes insertion into the Si–N bond of methyl(N-morpholino)silanes also exemplifies the potential of urea derivatives in catalysis and environmental chemistry, showcasing their role in synthesizing carbamoylic moieties and understanding the reactivity of isocyanates and isothiocyanates (Herbig et al., 2018).
Propiedades
IUPAC Name |
1-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O3/c21-20(22,23)16-3-1-2-4-17(16)25-19(28)24-15-7-5-14(6-8-15)13-18(27)26-9-11-29-12-10-26/h1-8H,9-13H2,(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXMVOMMEFPBIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-Morpholino-2-oxoethyl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2989274.png)
![N-[(5-benzoylthiophen-2-yl)methyl]-3-chlorobenzamide](/img/structure/B2989275.png)
![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2989276.png)
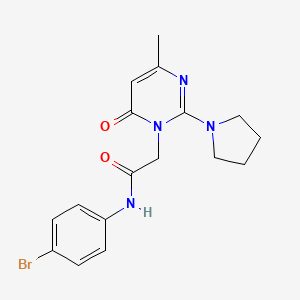
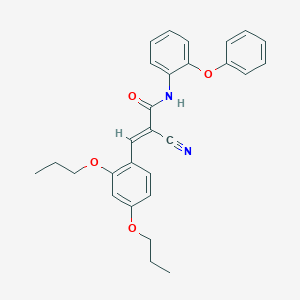
![7-(3,4-dimethoxyphenyl)-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2989280.png)
![N-[(1R,2R)-2-Hydroxycyclohexyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2989281.png)
![2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2989282.png)
![(4-Chlorophenyl)-[3-chloro-4-(trifluoromethyl)phenyl]methanamine](/img/structure/B2989287.png)
